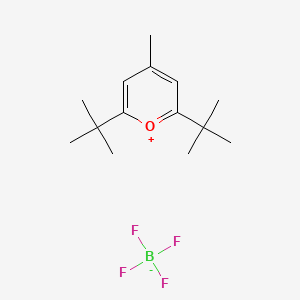

2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate is a chemical compound with the molecular formula C14H23BF4O. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications. This compound is often used as a reagent in organic synthesis and has significant importance in the field of chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate typically involves the reaction of 2,6-Di-tert-butyl-4-methylpyridine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of 2,6-Di-tert-butyl-4-methylpyridine: This intermediate is synthesized by reacting tert-butyl chloride with 4-methylpyridine in the presence of a base such as sodium hydroxide.

Formation of the Pyrylium Salt: The 2,6-Di-tert-butyl-4-methylpyridine is then reacted with tetrafluoroboric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of industrial-grade reagents and equipment to ensure efficient production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Pyrylium salts typically undergo nucleophilic attack at the electrophilic α-position (adjacent to the oxygen atom). The bulky tert-butyl groups in 2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate likely impede nucleophilic approaches, directing reactivity toward less hindered positions.

| Reaction Type | Expected Outcome | Notes |

|---|---|---|

| Reaction with amines | Formation of pyridinium salts via ring-opening and aromatization 1 | Steric hindrance may slow reaction rates compared to unhindered analogs. |

| Reaction with water | Hydrolysis to dihydropyran derivatives | Enhanced stability due to hydrophobic tert-butyl groups may reduce hydrolysis rates. |

Electrophilic Aromatic Substitution

| Electrophile | Potential Reaction |

|---|---|

| Nitration | Limited by steric hindrance; possible nitration at the 4-methyl position. |

| Sulfonation | Unlikely under standard conditions due to steric and electronic deactivation. |

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation could yield tetrahydropyran derivatives. The bulky substituents may slow hydrogenation kinetics.

-

Oxidation : The pyrylium ion’s inherent electron deficiency makes it less prone to oxidation unless strong oxidizing agents are employed.

Counterion Exchange

The tetrafluoroborate (BF₄⁻) counterion is weakly coordinating, but ion metathesis with stronger nucleophiles (e.g., PF₆⁻, SbF₆⁻) could enhance solubility or stability in specific solvents.

Thermal Stability and Decomposition

Analogous hindered aryl systems (e.g., 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride ) exhibit enhanced thermal stability due to steric protection. Pyrylium salts with bulky groups likely decompose via:

-

Dehydrofluorination : At elevated temperatures, forming quinoid intermediates.

-

Rearrangement : Possible ring contraction or expansion under extreme conditions.

Aplicaciones Científicas De Investigación

2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate is an organic compound classified as a pyrylium salt, recognized for its distinct structure and characteristics, rendering it valuable across various scientific and industrial applications.

Scientific Research Applications

- Organic Synthesis Pyrylium salts, including this compound, serve as precursors in synthesizing 2,6-di-tert-butyl-4-methylpyridine, a sterically hindered non-nucleophilic Brønsted base . These bases are useful as proton scavengers in organic synthesis, such as living or controlled polymerization, effectively suppressing protic impurities .

- Hydrogen Bonding Studies 2,6-Di(tert-butyl)-4-methylpyridine can be used in studying hydrogen-bonded complexes, particularly to understand the impact of bulky ortho-substituents on the geometry of hydrogen bonds . The presence of tert-butyl groups in the ortho positions significantly perturbs the geometry of forming hydrogen bonds .

- Glycosylation Reactions 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) is used in glycosylation reactions for synthesizing glycosylated natural products, bioactive compounds, and complex carbohydrates like oligosaccharides . Examples include syntheses of caloporoside disaccharide, inhibitors of sialyltransferases, kojidextrins, phosphatidyl-inositol-kinases, Amadori compounds, trisaccharides, and hexasaccharides . DTBMP-buffered glycosylations have also been employed in the total synthesis of lipopolysaccharides .

- Cationic Polymerizations DTBMP is applicable as a non-nucleophilic base for living cationic polymerizations .

- Cholesterol Reduction: Molecular topology studies indicated that 2,6-di-tert-butylpyridine and its 4-methyl congener could have hypolipemic activity . Pharmacological tests on rats confirmed that these compounds decreased cholesterol levels .

Mecanismo De Acción

The mechanism of action of 2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate involves its interaction with specific molecular targets. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. The molecular pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Di-tert-butyl-4-methylpyridine: This compound is a precursor in the synthesis of 2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate.

2,6-Di-tert-butylpyridine: Another similar compound with slightly different properties and applications.

Uniqueness

This compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Actividad Biológica

2,6-Di-tert-butyl-4-methylpyrylium tetrafluoroborate (BdTMPBF₄) is a pyrylium salt known for its unique structural and electronic properties. This compound has garnered attention in various fields of organic chemistry due to its reactivity and ability to serve as a non-nucleophilic base. This article delves into the biological activity of BdTMPBF₄, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Formula : C₁₄H₂₃BF₄O

Molecular Weight : 293.14 g/mol

Structure : The compound features a six-membered aromatic ring with one oxygen atom, contributing to its electrophilic character.

Table 1: Comparison of Pyrylium Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,6-Di-tert-butyl-4-methylpyridine | Pyridine derivative | Stable under basic conditions; less reactive than pyrylium salts |

| 2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate | Pyrylium salt | More soluble in organic solvents; used in photochemical applications |

| 2,6-Di-tert-butyl-4-phenylpyrylium tetrafluoroborate | Phenyl-substituted pyrylium | Exhibits different electronic properties due to phenyl group |

BdTMPBF₄ acts primarily as an electrophile due to the positive charge on the pyrylium ion. This characteristic allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the positively charged carbon atoms adjacent to the oxygen atom in the pyrylium ring. Additionally, it can undergo deprotonation to form stable radical species or react with bases to yield other derivatives. Its unique steric bulk from tert-butyl groups enhances its selectivity in reactions with Lewis acids over Brønsted acids.

Applications in Research

- Synthesis of Vinyl Triflates : BdTMPBF₄ is utilized as a powerful base for converting aldehydes and ketones into vinyl triflates, which are valuable intermediates in organic synthesis.

- Material Science : The compound's stability and reactivity make it suitable for developing new materials with tailored properties.

- Biological Studies : Interaction studies indicate that BdTMPBF₄ can form stable adducts with various nucleophiles, including amines and alcohols, potentially leading to new pharmaceutical agents.

Study 1: Inhibition of Cholinesterases

A study evaluated the inhibitory effects of various compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While BdTMPBF₄ was not directly tested, similar pyrylium compounds demonstrated significant inhibition of these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Study 2: Reactivity with Nucleophiles

Research involving BdTMPBF₄ highlighted its ability to selectively react with Lewis acids while avoiding unwanted side reactions typical of Brønsted acids. This property was particularly useful in synthesizing complex organic molecules without compromising yield.

Antioxidant Activity

The antioxidant potential of compounds related to BdTMPBF₄ has been investigated through various assays. These studies indicate that certain derivatives exhibit significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-methylpyrylium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23O.BF4/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)5/h8-9H,1-7H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBDQUFXIKECGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=CC(=[O+]C(=C1)C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.